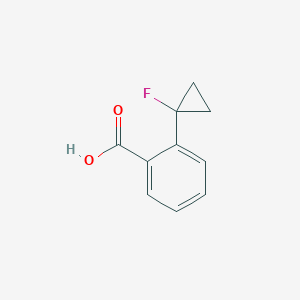
8-((Triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((Triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate is an organic compound used primarily as an intermediate in organic synthesis. It is known for its role in various chemical reactions, particularly in the field of organic chemistry. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a triisopropylsilyl ethynyl group and a trifluoromethanesulfonate group.
Métodos De Preparación
The synthesis of 8-((Triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a naphthalene derivative.
Substitution Reaction: The naphthalene derivative undergoes a substitution reaction with triisopropylsilyl ethynyl chloride in the presence of a base to form the triisopropylsilyl ethynyl naphthalene intermediate.
Trifluoromethanesulfonation: The intermediate is then treated with trifluoromethanesulfonic anhydride to introduce the trifluoromethanesulfonate group.
The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and the reactions are carried out at low temperatures to prevent decomposition of the intermediates.
Análisis De Reacciones Químicas
8-((Triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It is often used in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases like potassium carbonate, catalysts like palladium, and solvents like tetrahydrofuran. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
8-((Triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is widely used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceutical Research: It is used in the synthesis of potential drug candidates and in the study of their biological activities.
Catalysis: The compound is used in catalytic reactions to improve the efficiency and selectivity of various chemical processes.
Mecanismo De Acción
The mechanism of action of 8-((Triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate involves its ability to act as an electrophile in substitution reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. The triisopropylsilyl ethynyl group provides steric hindrance, which can influence the selectivity of the reactions.
Comparación Con Compuestos Similares
Similar compounds to 8-((Triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate include:
7-fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate: This compound has a similar structure but includes a fluorine and methoxymethoxy group.
3-amino-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate: This compound includes an amino group and a fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions.
Propiedades
Fórmula molecular |
C22H27F3O3SSi |
|---|---|
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
[8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C22H27F3O3SSi/c1-15(2)30(16(3)4,17(5)6)14-13-19-10-7-9-18-11-8-12-20(21(18)19)28-29(26,27)22(23,24)25/h7-12,15-17H,1-6H3 |
Clave InChI |
JXWADDSIWLIGBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C#CC1=CC=CC2=C1C(=CC=C2)OS(=O)(=O)C(F)(F)F)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate](/img/structure/B13915472.png)
![5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13915476.png)
![[(3S,4R)-4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13915483.png)
![(17R)-1,2-dideuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13915486.png)

![1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13915492.png)
![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid](/img/structure/B13915499.png)
![N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B13915500.png)


![Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13915527.png)

